molecular formula C13H13N3O2 B6352639 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline CAS No. 1154572-51-6

2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline

Cat. No. B6352639
CAS RN: 1154572-51-6
M. Wt: 243.26 g/mol
InChI Key: OPCMFTWXZYFRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3 . This indicates the presence of 13 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms in the molecule .

Scientific Research Applications

New Organic Binary Solids for NLO Applications

Research by Draguta et al. (2015) focused on the synthesis of binary adducts involving N,N-dimethyl and N,N-diethyl variants of aniline derivatives similar to 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline for nonlinear optical (NLO) applications. These compounds were characterized for their melting points, absorption spectra, and single crystal X-ray diffraction to evaluate their suitability in polar crystal formation and NLO properties (Draguta, Fonari, Leonova, & Timofeeva, 2015).

Photocaged Complexes for Metal Ion Release

Gwizdala et al. (2012) synthesized and characterized nitrobenzhydrol-based photocages for Zn(2+) ions, utilizing ligands related to this compound. These photocages were evaluated for their ability to release metal ions upon exposure to light, highlighting the influence of ligand structure on metal affinity and stability of the complexes (Gwizdala, Singh, Friss, MacDonald, & Burdette, 2012).

Characterization of NMR Chemical Shifts in Aniline Derivatives

A study by Rančić et al. (2014) applied linear free-energy relationships to the 13C NMR chemical shifts in 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, akin to the compound . This research offered insights into the substituent effects on electronic structures, providing a foundation for understanding electronic interactions in similar aniline derivatives (Rančić, Trišović, Milčić, Jovanovic, Jovanović, & Marinković, 2014).

Directing Group for sp2 C-H Bond Amination

Zhao et al. (2017) identified 2-(pyridin-2-yl)aniline as an effective directing group for the amination of C-H bonds mediated by cupric acetate. This work underscores the role of pyridinyl-aniline derivatives in facilitating selective bond activation and functionalization, expanding the toolkit for synthetic chemistry (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).

Nickel(II) Complexes for Ethylene Oligomerization

Antonov et al. (2016) developed nickel(II) complexes incorporating 2-[(arylimino)alkyl]pyridine derivatives with electron-withdrawing groups for the oligomerization and polymerization of ethylene. The study illustrates the potential of pyridinyl-aniline ligands in enhancing catalytic performance and influencing polymer properties (Antonov, Semikolenova, Talsi, Matsko, Zakharov, & Bryliakov, 2016).

Transfer Hydrogenation Catalysis

Tsaulwayo et al. (2021) evaluated the catalytic activity of imino-pyridine Ni(II) complexes in the transfer hydrogenation of ketones. These complexes, derived from ligands related to this compound, demonstrated moderate catalytic activities, providing insights into the design of effective catalysts for hydrogenation reactions (Tsaulwayo, Kumah, & Ojwach, 2021).

properties

IUPAC Name

2-nitro-N-(1-pyridin-3-ylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(11-5-4-8-14-9-11)15-12-6-2-3-7-13(12)16(17)18/h2-10,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCMFTWXZYFRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.